Distearin
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Description
Synthesis Analysis
The synthesis of distearin and its branched-chain analogues has been explored to understand its activity as protein kinase C (PKC) activators. Synthetic modifications of stearoyl moieties with various substituents like 8-methylstearate, 8-butyl, 4-butyl, or 8-phenyl derivatives have demonstrated a structure-activity relationship influencing PKC activation. These modifications alter the interactions of PKC with cofactors such as phosphatidylserine (PS) and calcium ions, crucial for enzyme activation/inactivation (Zhou et al., 1988).
Molecular Structure Analysis
The mass spectrometry of deuterated 1,3-distearins has provided insight into the molecular structure of distearin, revealing the stability and fragmentation patterns under electron-impact conditions. These studies help clarify the molecular ion's loss of water and the preservation of the glyceryl residue, highlighting the cyclic nature of many fragment ions (Morrison et al., 1970).
Chemical Reactions and Properties
Research on the polymorphic forms of synthesized tristearin, a closely related compound, sheds light on the chemical reactions and stability of distearin. The study using X-ray diffractometry (XRD), differential scanning calorimetry (DSC), and other techniques demonstrates the polymorphic transitions and thermal stability of tristearin forms, offering parallels to understanding distearin's behavior (Oh et al., 2002).
Physical Properties Analysis
The physical properties of distearin and its analogues, such as melting points and crystallinity, can be inferred from studies on similar molecules. For example, the analysis of selectively fluorinated stearic acids and their tristearins highlights how introducing fluorine atoms into the hydrocarbon chain impacts the physical properties, including the melting point and crystallinity, of these compounds (Dasaradhi et al., 1995).
Chemical Properties Analysis
The enzymatic esterification of dihydroxystearic acid (DHSA), a process relevant to distearin chemistry, illustrates the chemical properties and reactivity of stearic acid derivatives. The study demonstrates the influence of various factors such as water content, solvent, substrate concentration, and alcohol chain length on the esterification reaction, providing insights into the chemical properties and reactivity of distearin-related compounds (Awang et al., 2000).
Scientific Research Applications
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Lipid Analysis
- Distearin, also known as 1,3-dioctadecanoylglycerol, is used in lipid analysis . It’s a type of diacylglycerol (DAG) and is often used in scientific research . The 1H-NMR spectrum of 1,3-distearin is used in the analysis .
- The 1H-spectrum of 1-monostearin is more complex. Each of the seven protons on the glycerol moiety .
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Chemical Structure Analysis
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Manufacture of Candles and Soap
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Food Industry
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Cosmetics and Personal Care Products
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Pharmaceuticals
properties
CAS RN |
1323-83-7 |
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Product Name |
Distearin |
Molecular Formula |
C₂₁H₄₄O₅ |
Molecular Weight |
376.57 |
synonyms |
di-Stearin; Diglyceryl Stearate; Distearin; Distearoylglycerol; Emalex EGS-C; Estol 374GDST2; Glycerin Distearate; Glycerol Distearate; Glyceryl Distearate; Kessco GDS 386F; Loxiol P 1200; Loxiol P 1206; Loxiol VP 1206; Nikkol DGS 80; Precirol ATO; S |
Origin of Product |
United States |
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